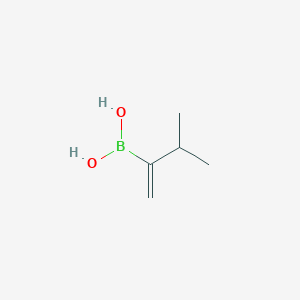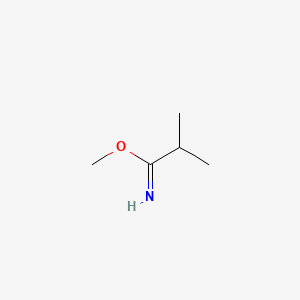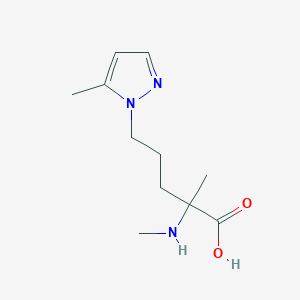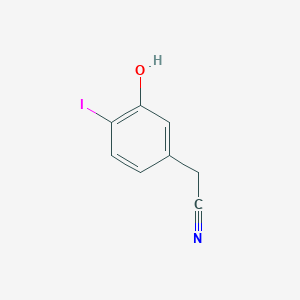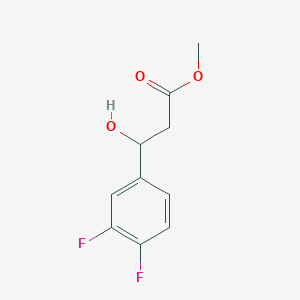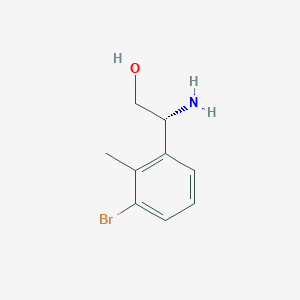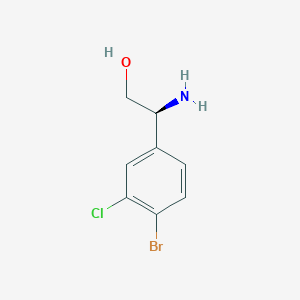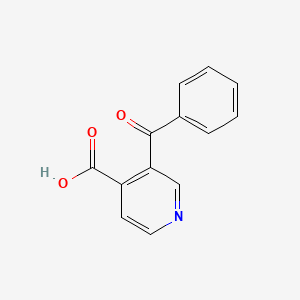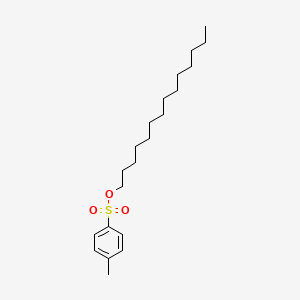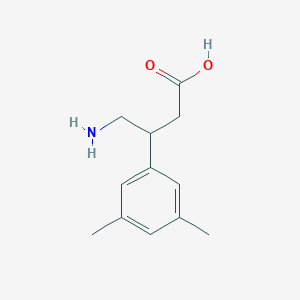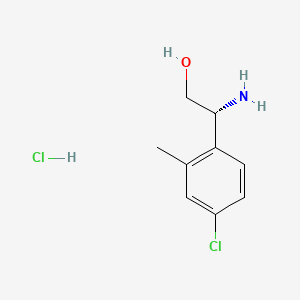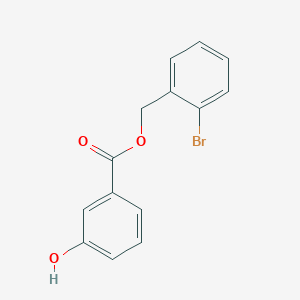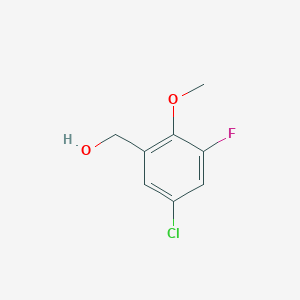
(5-Chloro-3-fluoro-2-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-3-fluoro-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-fluoro-2-methoxyphenyl)methanol typically involves the substitution reactions on a phenylmethanol backbone. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 5-chloro-3-fluoro-2-nitrobenzene is reacted with methanol in the presence of a base like sodium methoxide. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes halogenation, nitration, and subsequent reduction steps to introduce the desired functional groups on the phenyl ring. The final step often involves the reduction of the nitro group to a hydroxymethyl group using reducing agents like sodium borohydride .
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-3-fluoro-2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding phenylmethane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (5-Chloro-3-fluoro-2-methoxyphenyl)carboxylic acid.
Reduction: (5-Chloro-3-fluoro-2-methoxyphenyl)methane.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Chloro-3-fluoro-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Chloro-3-fluoro-2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of chlorine and fluorine atoms enhances its binding affinity through halogen bonding interactions. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound-enzyme complex .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Fluoro-2-methoxyphenyl)methanol
- (2-Chloro-5-methoxyphenyl)methanol
- (3-Methoxybenzyl)methanol
Uniqueness
(5-Chloro-3-fluoro-2-methoxyphenyl)methanol is unique due to the specific combination of chlorine, fluorine, and methoxy substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methoxy) groups allows for fine-tuning of its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C8H8ClFO2 |
|---|---|
Peso molecular |
190.60 g/mol |
Nombre IUPAC |
(5-chloro-3-fluoro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8ClFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 |
Clave InChI |
UJYOZFPIJVEWQW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1F)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


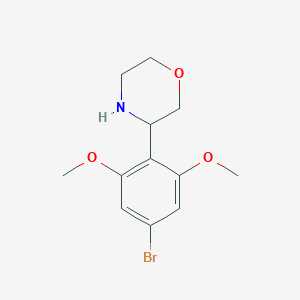
![Methyl2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetatehydrochloride](/img/structure/B13557195.png)
